molecular formula C9H12N2O2 B101521 N,N-dimethyl-1-(4-nitrophenyl)methanamine CAS No. 15184-96-0

N,N-dimethyl-1-(4-nitrophenyl)methanamine

Cat. No.: B101521
CAS No.: 15184-96-0
M. Wt: 180.2 g/mol
InChI Key: ZRLVPQKSXHTXMN-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(4-nitrophenyl)methanamine is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzylamine, where the amine group is substituted with two methyl groups and a nitro group at the para position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-1-(4-nitrophenyl)methanamine can be synthesized through several methods. One common method involves the reaction of 4-nitrobenzyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at a controlled temperature of around 30°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(4-nitrophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-1-(4-nitrophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(4-nitrophenyl)methanamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The dimethylamine moiety can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-1-(4-nitrophenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the nitro and dimethylamine groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

N,N-dimethyl-1-(4-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-10(2)7-8-3-5-9(6-4-8)11(12)13/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLVPQKSXHTXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299093
Record name N,N-Dimethyl-4-nitrobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15184-96-0
Record name 15184-96-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 15184-96-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethyl-4-nitrobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 4-nitrobenzyl bromide (4 g, 18.5 mmol) and potassium carbonate (7.65 g, 55.5 mmol) in acetonitrile (50 ml) at 0-5° C. was added 40% aqueous dimethyl amine solution (1.5 eq). After 1 hr at room temperature, the solvent was evaporated; the crude material was dissolved in water and extracted with ethyl acetate. The organic layer was dried and concentrated to give dimethyl-(4-nitro-benzyl)-amine (2.8 g, 84%)
Quantity
4 g
Type
reactant
Reaction Step One
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7.65 g
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reactant
Reaction Step One
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50 mL
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

In THF (250 ml) was dissolved 4-nitrobenzyl bromide (25.0 g), and to the mixture was added 50% dimethylamine solution (29 ml) at 0° C. The reaction mixture was stirred at room temperature for 60 hours. To the mixture was added water (500 ml), and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was separated and purified with column chromatography (ethyl acetate) to give dimethyl-4-nitrobenzylamine (20.7 g) as orange oil.
Quantity
29 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 3 l of ethanol was added 750 ml of a 40% aqueous solution of dimethylamine and 500 g. of p-nitrobenzyl chloride was added gradually thereto with stirring. After complete dissolution, the reaction was carried out at 40° C. for 10 hours. After the reaction mixture was concentrated by distilling off the ethanol, the residue was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated by distilling off the ethyl acetate. The residue thus obtained was distilled under reduced pressure to give a yellow liquid which was the desired product boiling at 102° to 104° C./2 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable application of N,N-Dimethyl-4-nitrobenzylamine in organic synthesis?

A: N,N-Dimethyl-4-nitrobenzylamine serves as a crucial intermediate in synthesizing various organic compounds. Notably, it plays a key role in preparing pharmaceuticals, pesticides, and other chemicals [, ].

Q2: Can you describe an efficient method for synthesizing N,N-Dimethyl-4-nitrobenzylamine and its advantages?

A: A recent study [] outlines an effective synthesis method utilizing methylene chloride as the solvent, dimethylamine hydrochloride as an auxiliary material, and triethylamine as an acid-binding agent. 4-nitrobenzyl bromide, dissolved in dichloromethane, is added dropwise to the reaction mixture. This method, conducted at 30°C for 30 minutes, achieves a high yield of 94.7%. It presents several advantages over traditional methods, including lower production costs, simplified operation, reduced reaction time, and environmental friendliness, making it suitable for industrial production.

Q3: How does N,N-Dimethyl-4-nitrobenzylamine behave in the presence of a specific catalyst?

A: Research [] indicates that N,N-Dimethyl-4-nitrobenzylamine undergoes selective hydrogenation in the presence of a Borohydride Exchange Resin Supported Pd (BER-Pd) catalyst. This reaction, carried out at room temperature and atmospheric pressure, yields the corresponding amine without affecting other functional groups like ketones, ethers, esters, nitriles, or chloro groups. Importantly, this catalyst avoids hydrogenolysis of the benzylic group, making it highly selective for reducing the nitro group in N,N-Dimethyl-4-nitrobenzylamine.

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